molecular formula C14H14N4O3 B2984323 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 2034269-28-6

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No.: B2984323
CAS No.: 2034269-28-6
M. Wt: 286.291
InChI Key: QCPBUIDXIOBAQX-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of compounds known as pyrrolidines and is commonly referred to as a pyrrolidinyl benzodioxole. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.

Scientific Research Applications

Synthesis and Structural Characterization

A study by Huang et al. (2021) detailed the synthesis and crystal structure of boric acid ester intermediates with benzene rings, which are crucial for understanding the molecular architecture and potential reactivity of related compounds. These compounds were obtained through a three-step substitution reaction, with their structures confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used to compare and validate the molecular structures, offering insights into their electrostatic potential and physicochemical properties (Huang et al., 2021).

Corrosion Inhibition

Research into 1,2,3-triazole derivatives, including compounds structurally related to the one , has shown their effectiveness as corrosion inhibitors for mild steel in acidic media. This study exemplifies the application of triazole derivatives in industrial contexts, highlighting their potential to protect metal surfaces through the adsorption mechanism facilitated by the lone pair electrons of nitrogen atoms (Corrosion Science, 2017).

Drug Design and Antimicrobial Activity

Pandya et al. (2019) synthesized a library of compounds from a precursor structurally related to the query molecule, investigating their antimicrobial activity against various bacterial and fungal strains. This study demonstrates the potential of such compounds in drug design, particularly as antimycobacterial, antifungal, and antibacterial agents. The compounds were characterized using NMR, elemental analysis, and mass spectroscopy, with in silico ADME prediction properties also evaluated to assess their drug-likeness (Pandya et al., 2019).

Molecular Electronics and Catalysis

The synthesis of novel compounds with specific functional groups, such as triazole, can be pivotal in the development of materials for molecular electronics and catalysis. For instance, compounds with triazole rings have been studied for their potential in Huisgen 1,3-dipolar cycloadditions, a reaction of significant interest in organic synthesis and material science for creating densely functionalized and complex molecular architectures (Organic Letters, 2009).

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-14(10-1-2-12-13(7-10)21-9-20-12)17-6-3-11(8-17)18-15-4-5-16-18/h1-2,4-5,7,11H,3,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPBUIDXIOBAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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